2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a cyclobutyl ring, and an oxan-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between 2,3-dimethylphenol and an appropriate halide.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via a cyclization reaction, often involving a cyclobutane precursor.
Oxan-4-ylamino Group Introduction: The oxan-4-ylamino group can be introduced through an amination reaction, where an oxan-4-ylamine reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction between the intermediate and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Amines or reduced acetamide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Utilized as a building block for more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclopropyl]acetamide: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.
2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclopentyl]acetamide: Similar structure with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-13-4-3-5-18(14(13)2)24-12-19(22)21-17-7-6-16(17)20-15-8-10-23-11-9-15/h3-5,15-17,20H,6-12H2,1-2H3,(H,21,22)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXNARTWUAIDRM-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CCC2NC3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N[C@H]2CC[C@H]2NC3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.